

3,5-Bis(benzyloxy)benzoic acid structural analysis

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Compound of Interest

Compound Name: 3,5-Bis(benzyloxy)benzoic acid

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An In-depth Technical Guide on the Structural Analysis of **3,5-Bis(benzyloxy)benzoic acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Bis(benzyloxy)benzoic acid is a key organic compound utilized in the synthesis of complex molecular architectures such as dendrimers and as a ligand in the formation of luminescent lanthanide coordination complexes.^{[1][2]} Its structural characteristics, defined by a central benzoic acid core flanked by two benzyloxy substituents, dictate its chemical reactivity and supramolecular assembly. This guide provides a comprehensive technical overview of its structural analysis, integrating crystallographic and spectroscopic data. It also details the experimental protocols necessary for its synthesis and characterization, aimed at professionals in chemical research and drug development. The applications of its derivatives are noted in fields requiring novel luminescent and magnetic properties.^[1]

Molecular Structure and Crystallographic Analysis

The definitive three-dimensional structure of **3,5-Bis(benzyloxy)benzoic acid** has been elucidated by single-crystal X-ray diffraction.^{[1][2]} The compound crystallizes in the triclinic system with a P-1 space group.^[1] In the crystalline state, the molecule exhibits a specific conformation where the O—CH₂ groups adopt a syn-anti conformation relative to the central phenyl ring.^{[1][2]} The crystal packing is stabilized by intermolecular O—H⋯O hydrogen bonds of moderate strength, which link the molecules into centrosymmetric dimers with an R₂²(8)

graph-set notation.[1] These dimers are further organized into chains along the[3] direction through weak C—H···O interactions.[1][2] A notable feature is the disorder of the outer benzyl rings, which are resolved over two positions with a 0.50 occupancy ratio.[1][2]

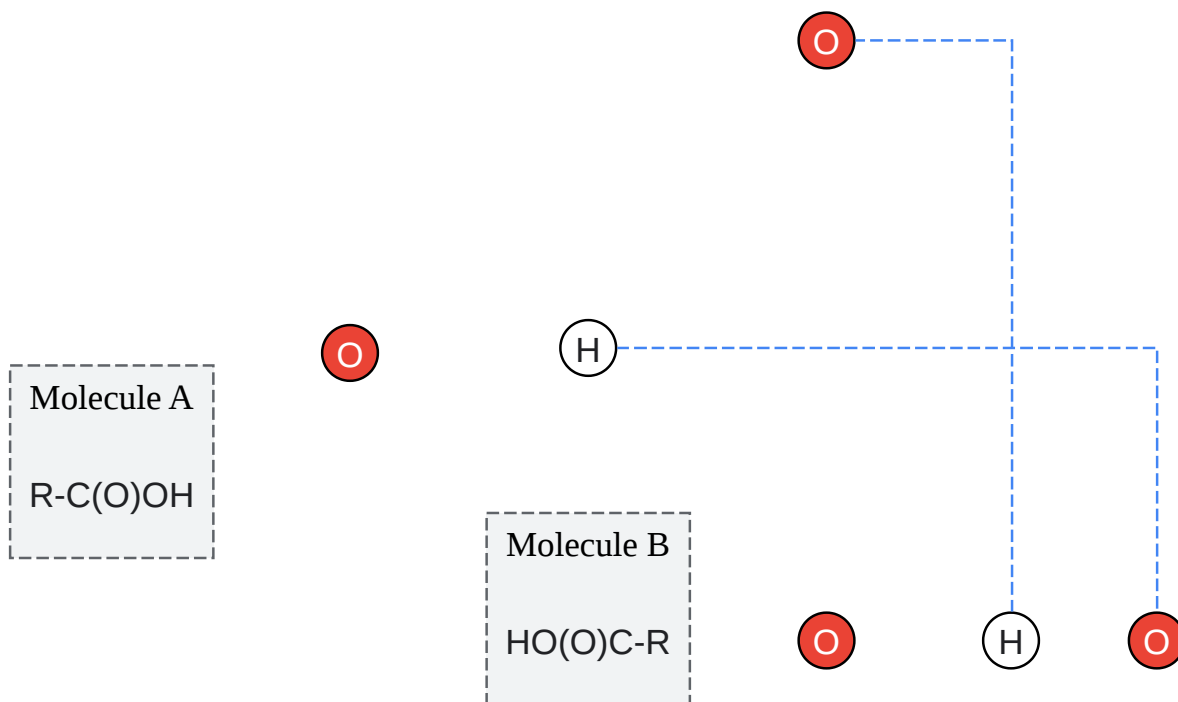
Crystallographic Data

The quantitative crystallographic data provides the precise geometry of the unit cell.

Parameter	Value
Chemical Formula	C ₂₁ H ₁₈ O ₄
Formula Weight (g/mol)	334.37
Crystal System	Triclinic
Space Group	P-1
a (Å)	5.2801 (2)
b (Å)	11.6830 (5)
c (Å)	14.4803 (7)
α (°)	83.303 (2)
β (°)	80.775 (2)
γ (°)	79.031 (1)
Volume (Å ³)	862.17 (6)
Z (molecules/unit cell)	2
Temperature (K)	295
Radiation	Mo Kα (λ = 0.71073 Å)
Absorption Coeff. (μ/mm ⁻¹)	0.09
Data sourced from Moreno-Fuquen et al. (2012).[1]	

Visualization of Intermolecular Interactions

The hydrogen bonding pattern is critical to understanding the supramolecular assembly in the solid state. The following diagram illustrates the formation of centrosymmetric dimers.



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Caption: Dimer formation via O-H...O hydrogen bonds.

Spectroscopic Analysis

Spectroscopic methods provide complementary information to confirm the molecular structure in solution and identify key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and ^{13}C NMR spectroscopy are fundamental for confirming the molecular structure in solution. The observed chemical shifts are consistent with the proposed structure.

¹ H-NMR (500 MHz)	¹³ C-NMR
Chemical Shift (δ) ppm	Assignment
7.45–7.46 (d, 4H, J=7 Hz)	Aromatic (Benzyl)
7.39–7.41 (t, 4H, J=7 Hz)	Aromatic (Benzyl)
7.32–7.35 (t, 2H, J=7 Hz)	Aromatic (Benzyl)
7.16 (d, 2H, J=2.5 Hz)	Aromatic (Central Ring)
6.92–6.93 (t, 1H, J=2.5 Hz)	Aromatic (Central Ring)
5.15 (s, 4H)	-O-CH ₂ -
Data sourced from Moreno-Fuquen et al. (2012).[1]	

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. The spectrum shows characteristic absorptions for the carboxylic acid and aromatic moieties.

Wavenumber (cm ⁻¹)	Assignment
3033	Aromatic C-H Stretch (Ar-H)
~3300-2500 (broad)	Carboxylic Acid O-H Stretch
1690	Carbonyl C=O Stretch
1159	C-O Stretch
733, 698	Aromatic C-H Bending
Data sourced from Moreno-Fuquen et al. (2012) and general IR interpretation principles.[1][4]	

Mass Spectrometry (MS)

While specific high-resolution mass spectrometry data for this exact compound is not detailed in the provided search results, the expected molecular ion peak [M]⁺ would be observed at m/z

334.37, corresponding to the molecular weight of $C_{21}H_{18}O_4$. A small $M+1$ peak at m/z 335 would also be expected due to the natural abundance of ^{13}C .^[5] Common fragmentation patterns would likely involve the loss of the carboxyl group ($-COOH$, 45 Da), benzyl groups ($-C_7H_7$, 91 Da), and benzyloxy groups ($-OC_7H_7$, 107 Da).

Experimental Protocols

Detailed and robust experimental procedures are crucial for obtaining high-quality data for structural analysis.

Synthesis and Purification

The synthesis of **3,5-Bis(benzyloxy)benzoic acid** typically involves the benzylation of a 3,5-dihydroxybenzoic acid derivative. The following is a general purification protocol described in the literature.^[1]

Protocol: Recrystallization

- **Dissolution:** Dissolve the crude **3,5-Bis(benzyloxy)benzoic acid** precipitate in a minimal amount of hot ethanol.
- **Hot Filtration (Optional):** If insoluble impurities are present, perform a hot filtration to remove them.
- **Crystallization:** Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For improved yield, the flask can be placed in a refrigerator (2-4 °C) after it has reached room temperature.
- **Isolation:** Collect the crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
- **Drying:** Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a white solid.

Single-Crystal Growth for X-ray Diffraction

Growing a high-quality single crystal is often the most challenging step in X-ray crystallography. [6] The slow evaporation method is a common and effective technique. [7][8]

Protocol: Crystal Growth by Slow Evaporation

- Purity: Ensure the starting material is of high purity (>98%), as impurities can inhibit crystal growth. [7]
- Solvent Selection: Choose a solvent in which the compound is moderately soluble. For **3,5-Bis(benzyloxy)benzoic acid**, ethanol is a suitable solvent. [1][7]
- Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. Ensure all solid has dissolved.
- Filtration: Filter the solution through a syringe filter (0.22 μm) or a Pasteur pipette with a cotton or glass wool plug into a clean, dust-free vial. This removes nucleation sites that would lead to the formation of many small crystals. [7]
- Evaporation: Cover the vial with a cap or parafilm containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks.
- Incubation: Place the vial in a location free from vibrations and temperature fluctuations. [7]
- Harvesting: Once crystals of sufficient size (typically >0.1 mm in all dimensions) have formed, carefully remove them from the solution using a spatula or forceps. [6]

NMR Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

Protocol: Sample Preparation for NMR Analysis

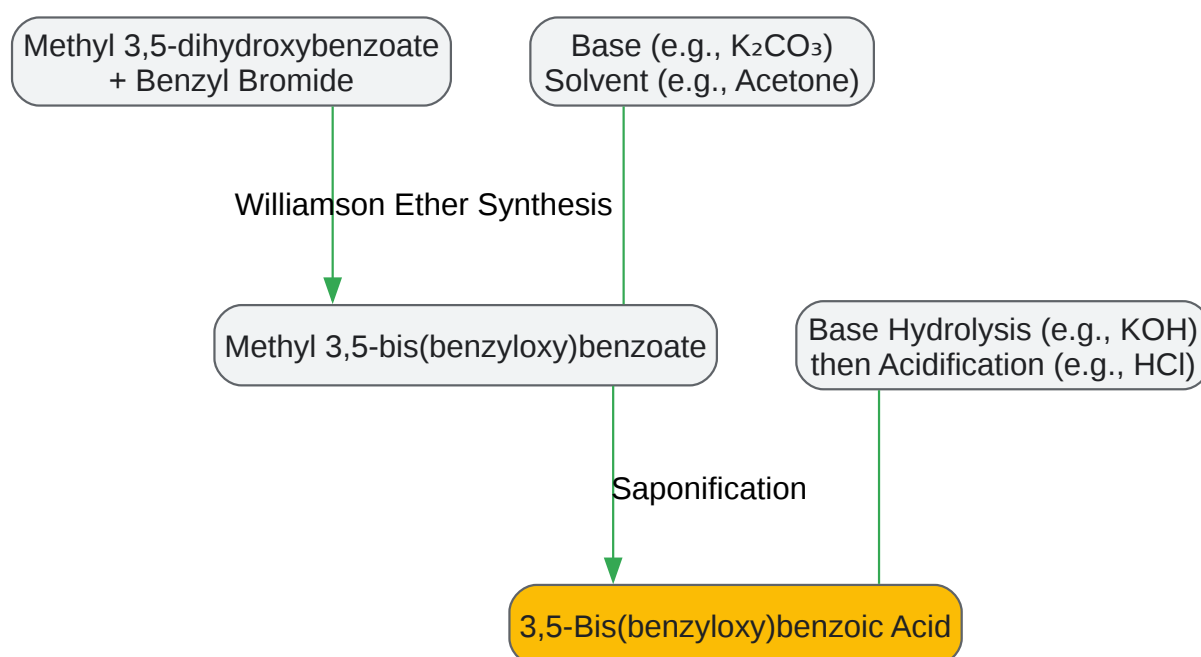
- Sample Quantity: Weigh 5-25 mg of the purified solid for a ^1H NMR spectrum, or 50-100 mg for a ^{13}C NMR spectrum. [9]
- Solvent: Select a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform- d , DMSO- d_6). [10]

- **Dissolution:** Add approximately 0.5-0.6 mL of the deuterated solvent to the sample in a small vial.^[10] Ensure the sample is fully dissolved. If necessary, gently vortex or warm the vial.
- **Filtration:** Filter the solution through a Pasteur pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- **Internal Standard (Optional):** If quantitative analysis or precise chemical shift referencing is needed, a small amount of an internal standard (e.g., Tetramethylsilane - TMS) can be added.^[11]
- **Capping and Labeling:** Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

Visualization of Experimental and Logical Workflows

General Synthesis Pathway

The synthesis of **3,5-Bis(benzyloxy)benzoic acid** is typically achieved via a Williamson ether synthesis.

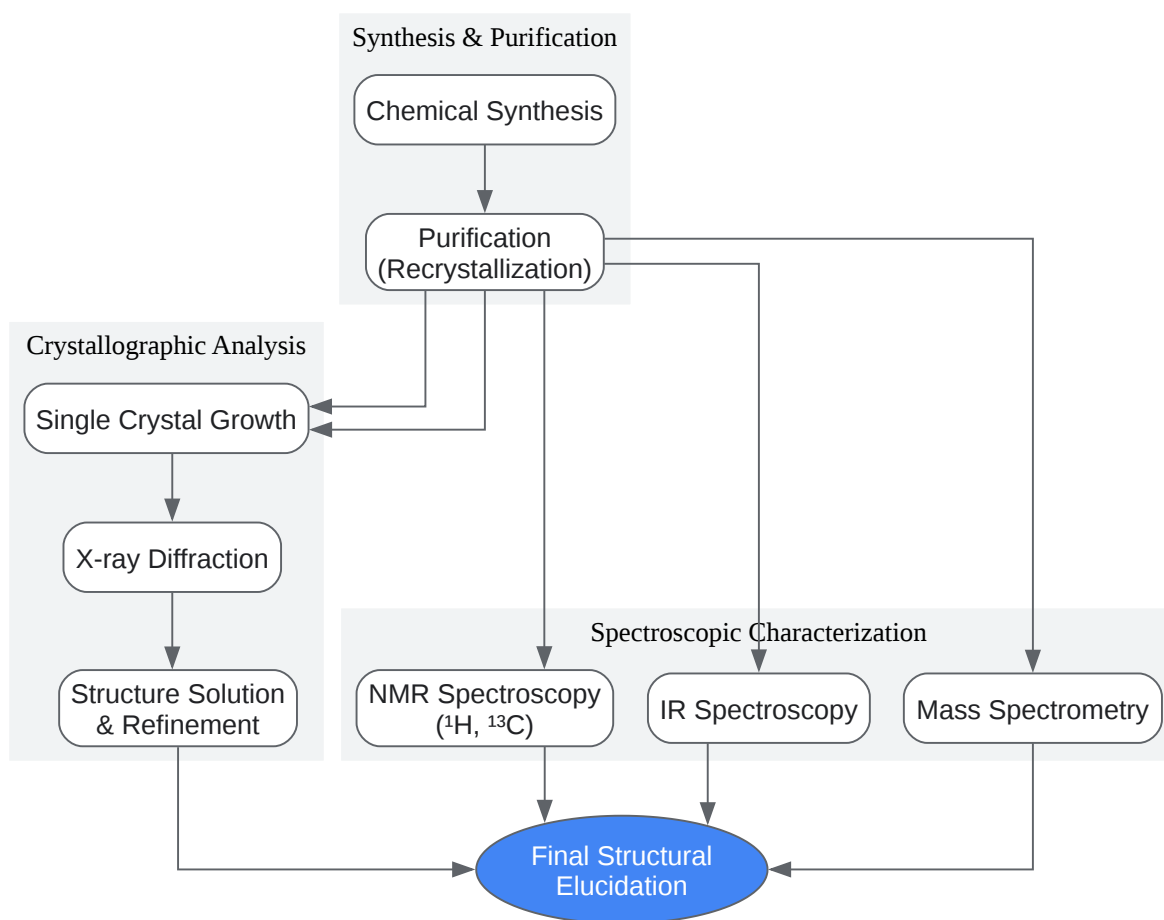


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Caption: Synthetic route to **3,5-Bis(benzyloxy)benzoic acid**.

Workflow for Complete Structural Elucidation

A logical workflow ensures all necessary data is collected for a comprehensive structural analysis.



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Caption: Integrated workflow for structural analysis.

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